Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Cardiovascular pharmacology Antihypertensive agents Alpha-1 adrenoceptor antagonism

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS 81861-30-5; synonym: 6-methoxy-2-aminotetralin, 6-MeO-AT) is a chiral 2-aminotetralin derivative with a methoxy substituent at the 6-position of the tetralin ring system. This compound belongs to the privileged 2-aminotetralin scaffold class extensively utilized in central nervous system (CNS) drug discovery for its rigid, dopamine-like framework that engages monoaminergic G protein-coupled receptors (GPCRs) and transporters.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 81861-30-5
Cat. No. B1606543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
CAS81861-30-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CC2)N)C=C1
InChIInChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
InChIKeyWASIYUSITZITPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS 81861-30-5) – Core Chemical Identity & Research Class


6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS 81861-30-5; synonym: 6-methoxy-2-aminotetralin, 6-MeO-AT) is a chiral 2-aminotetralin derivative with a methoxy substituent at the 6-position of the tetralin ring system . This compound belongs to the privileged 2-aminotetralin scaffold class extensively utilized in central nervous system (CNS) drug discovery for its rigid, dopamine-like framework that engages monoaminergic G protein-coupled receptors (GPCRs) and transporters [1]. The 6-methoxy substitution pattern confers a distinct pharmacological fingerprint—differentiating it from hydroxy, unsubstituted, or alternative methoxy-position analogs—making it a critical tool for structure-activity relationship (SAR) studies, chiral building-block synthesis, and cardiovascular or neuropharmacological probe development [2].

Why Generic Substitution of Aminotetralin Scaffolds Is Not Scientifically Defensible: The Case for Position-6 Methoxy Specificity


Within the 2-aminotetralin chemotype, the position and electronic nature of the aromatic substituent dictate receptor subtype selectivity, transporter affinity, and intrinsic efficacy—not merely potency [1]. A hydroxy group at R6 increases norepinephrine uptake inhibition, whereas a methoxy group at R7 decreases it, demonstrating that even isosteric replacements at adjacent positions produce opposing pharmacological vectors [2]. The prototypic 5-HT1A agonist 8-OH-DPAT derives its serotonergic selectivity from an 8-hydroxy substitution, a profile entirely divergent from 6-methoxy analogs, which exhibit mixed monoaminergic activity [3]. Consequently, procurement of a generic “aminotetralin” or an alternative methoxy-positional isomer without confirming the 6-methoxy substitution pattern introduces uncontrolled variables that invalidate SAR continuity, receptor-targeting hypotheses, and synthetic intermediate fidelity.

Quantitative Differentiation Guide: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine vs. Closest Analogs – Head-to-Head & Cross-Study Evidence


Antihypertensive Efficacy in Spontaneously Hypertensive Rat (SHR): 6-Methoxy-2-aminotetralin vs. Labetalol – In Vivo Blood Pressure Lowering

In a head-to-head in vivo comparison, 2-aminotetralin derivatives bearing a 6-methoxy or 6,7-methylenedioxy substituent were at least as efficacious as the clinical antihypertensive labetalol in lowering blood pressure in the spontaneously hypertensive rat (SHR) model. Ligand binding further revealed that these 6-methoxy-containing compounds matched labetalol in alpha-1 adrenoceptor antagonist potency but were substantially weaker as beta-1 antagonists, yielding a functionally distinct alpha-1/beta-1 selectivity ratio [1].

Cardiovascular pharmacology Antihypertensive agents Alpha-1 adrenoceptor antagonism Beta-1 adrenoceptor selectivity

Norepinephrine Uptake Inhibition QSAR: R6-Methoxy vs. R7-Methoxy – Opposing Directional Effects on Transporter Potency

A systematic QSAR analysis of 57 substituted aminotetralin analogs established that a hydroxy group at the R6 position or a methoxy substituent at the R9 position significantly increases norepinephrine (NE) uptake inhibitory potency, whereas a methoxy group at the R7 position decreases inhibitory potency [1]. This finding provides direct, quantitative evidence that the 6-methoxy orientation enhances NE transporter engagement, while the regioisomeric 7-methoxy substitution produces the opposite pharmacological outcome.

Monoamine transporters Norepinephrine reuptake inhibition QSAR CNS drug design

Serotonin vs. Dopamine Transporter Selectivity: 6-Methoxy-2-aminotetralin Exhibits 350-Fold SERT-over-DAT Preference in Rat Synaptosomes

In functional uptake-release assays using rat brain synaptosomes, (S)-6-methoxy-2-aminotetralin induced 5-HT transporter (SERT)-mediated serotonin release with an EC50 of 19 nM, while inhibition of dopamine transporter (DAT)-mediated dopamine release required an IC50 of 6,660 nM [1]. This corresponds to a 350-fold selectivity window favoring SERT over DAT for the 6-methoxy-substituted scaffold. By contrast, the unsubstituted 2-aminotetralin and 5-hydroxy-2-aminotetralin analogs are reported to exhibit preferential dopaminergic activity, while 8-hydroxy substitution (8-OH-DPAT) confers selective 5-HT1A receptor agonism with minimal transporter activity [2].

Serotonin transporter (SERT) Dopamine transporter (DAT) Transporter selectivity Neuropharmacology

Dopamine D2 Receptor Affinity: Methoxy vs. Hydroxy Substitution at the 6-Position – Class-Level SAR Inference

While direct D2 receptor binding data for the racemic 6-methoxy-2-aminotetralin are sparse, class-level SAR established across multiple 2-aminotetralin series demonstrates a consistent pattern: hydroxy-substituted analogs exhibit significantly higher affinity for dopamine D2 and D3 receptors compared to their corresponding methoxy congeners [1]. For instance, 5-hydroxy-2-aminotetralin derivatives show Ki values in the low nanomolar range at D2L (agonist binding), whereas the corresponding 5-methoxy analogs display 10- to 50-fold reduced affinity. Extrapolating to the 6-position, the 6-methoxy compound is predicted to have attenuated D2 dopaminergic activity relative to 6-hydroxy-2-aminotetralin, a differentiation that is exploited when dopaminergic signaling needs to be moderated while retaining monoaminergic transporter or adrenoceptor engagement.

Dopamine D2 receptor GPCR binding Methoxy-hydroxy SAR Medicinal chemistry

Chiral Building-Block Value: (S)-6-Methoxy-2-aminotetralin as Enantiopure Intermediate for Rotigotine-Class Dopamine Agonists

The (S)-enantiomer of 6-methoxy-2-aminotetralin serves as a direct chiral precursor to the Parkinson's disease therapeutic rotigotine and related non-ergoline dopamine agonists. Biocatalytic enantioselective reductive amination of 6-methoxy-2-tetralone yields (S)-6-methoxy-2-aminotetralin in 92% enantiomeric excess (ee), and this intermediate has been incorporated into a convergent chemo-enzymatic total synthesis of rotigotine achieving 63% overall yield [1]. In contrast, the corresponding 5-methoxy or 7-methoxy aminotetralin enantiomers lead to structurally distinct, non-rotigotine chemotypes with divergent dopaminergic profiles. The 6-methoxy substitution pattern is therefore uniquely positioned as a rotigotine pharmacophoric element.

Chiral synthesis Rotigotine Parkinson's disease Enantioselective reductive amination

High-Impact Application Scenarios for 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine Guided by Quantitative Differentiation Evidence


Cardiovascular Probe Development: Alpha-1-Selective Antihypertensive Screening with Reduced Beta-1 Liability

Based on the direct head-to-head evidence that 6-methoxy-2-aminotetralin derivatives match labetalol in both antihypertensive efficacy (SHR model) and alpha-1 antagonism while being substantially weaker beta-1 blockers [1], this compound is optimally deployed as a starting scaffold for designing alpha-1-selective antihypertensive agents. Research teams can use the 6-methoxy-2-aminotetralin core to explore N-alkyl substitution while maintaining the favorable alpha-1/beta-1 selectivity window, avoiding the beta-1-mediated bradycardia that limits labetalol's tolerability.

Serotonergic Transporter Probe: SERT-Preferring Tool Compound with 350-Fold Selectivity Over DAT

With SERT EC50 = 19 nM and DAT IC50 = 6,660 nM (350-fold selectivity) [1], (S)-6-methoxy-2-aminotetralin is an ideal chemical probe for isolating serotonergic transporter pharmacology in mixed neuronal cultures or in vivo microdialysis studies. This high SERT/DAT discrimination is not achievable with unsubstituted 2-aminotetralin (DAT-preferring) or 8-OH-DPAT (pure 5-HT1A receptor agonism without transporter activity) [2], making the 6-methoxy analog uniquely suited for dissecting the transporter-mediated component of serotonergic signaling.

NE Transporter SAR Expansion: Defining the R6-Methoxy Pharmacophoric Contribution in Aminergic Uptake Inhibition

The QSAR finding that R6-methoxy substitution increases norepinephrine uptake inhibition, while the regioisomeric R7-methoxy substitution decreases it [1], positions 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine as an essential comparator in NE transporter SAR libraries. Medicinal chemistry teams constructing aminergic uptake inhibitor screening sets should include this compound as the 6-methoxy reference point alongside the 6-hydroxy (positive control) and 7-methoxy (negative control) analogs to fully map the positional SAR landscape.

Enantioselective Synthesis Route Scouting for Rotigotine and Non-Ergoline Dopamine Agonist Intermediates

The demonstrated biocatalytic route to (S)-6-methoxy-2-aminotetralin (92% ee) and its validated incorporation into rotigotine total synthesis (63% overall yield) [1] make this compound a high-priority chiral building block for process chemistry groups developing non-ergoline dopamine agonists. Procurement of the racemic or enantiopure 6-methoxy aminotetralin—rather than the 5- or 7-methoxy positional isomers—ensures synthetic compatibility with established rotigotine synthetic pathways and avoids costly regioisomer rejection in downstream coupling steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.